3-methyl-9-oxo-9H-thioxanthen-2-yl acetate
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Overview
Description
3-methyl-9-oxo-9H-thioxanthen-2-yl acetate is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their photoinitiating properties, making them valuable in various industrial applications, particularly in the field of photopolymerization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-9-oxo-9H-thioxanthen-2-yl acetate typically involves the reaction of 3-methylthioxanthone with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to a high temperature to facilitate the acetylation process. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and efficiency. The final product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-methyl-9-oxo-9H-thioxanthen-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate group.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted thioxanthone derivatives.
Scientific Research Applications
3-methyl-9-oxo-9H-thioxanthen-2-yl acetate has several applications in scientific research:
Chemistry: Used as a photoinitiator in the polymerization of various monomers, aiding in the formation of polymers under light exposure.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in photodynamic therapy.
Industry: Utilized in the production of coatings, adhesives, and inks due to its photoinitiating properties.
Mechanism of Action
The mechanism by which 3-methyl-9-oxo-9H-thioxanthen-2-yl acetate exerts its effects involves the absorption of light energy, leading to the generation of reactive species such as free radicals. These reactive species initiate polymerization reactions by attacking monomer molecules, resulting in the formation of polymer chains. The compound’s ability to generate reactive species under light exposure makes it an effective photoinitiator.
Comparison with Similar Compounds
Similar Compounds
2-carboxymethoxythioxanthone: Another thioxanthone derivative with similar photoinitiating properties.
N-(9-oxo-9H-thioxanthen-2-yl)acrylamide: A thioxanthone derivative used in photopolymerization applications.
Uniqueness
3-methyl-9-oxo-9H-thioxanthen-2-yl acetate is unique due to its specific structural features, which confer distinct photoinitiating properties. Its methyl and acetate groups enhance its solubility and reactivity, making it more efficient in certain applications compared to other thioxanthone derivatives .
Properties
IUPAC Name |
(3-methyl-9-oxothioxanthen-2-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3S/c1-9-7-15-12(8-13(9)19-10(2)17)16(18)11-5-3-4-6-14(11)20-15/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFGEFRPOHYSNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OC(=O)C)C(=O)C3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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